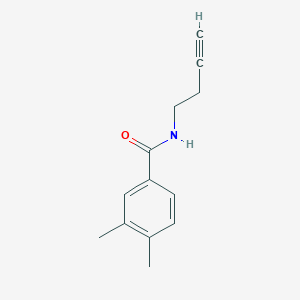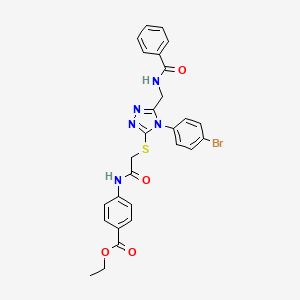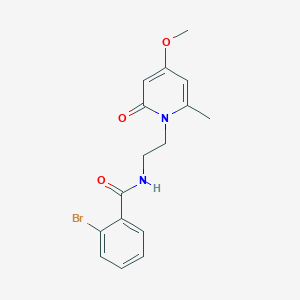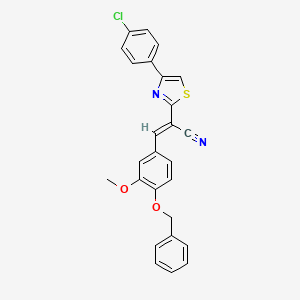
N-(but-3-yn-1-yl)-3,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(But-3-yn-1-yl)-2-(((2-oxo-2H-chromen-7-yl)oxy)methyl)acrylamide” is a proteomic cysteine probe . It’s also known as a Coumarin alkyne CoLDR probe . Another compound, “N-(but-3-yn-1-yl)-N-tert-butylacetamide”, has a molecular weight of 167.25 .
Synthesis Analysis
A clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine (Abpa) was synthesized from 3-(4-bromophenyl)-1-propanol in 11 steps with an overall 12.5% yield .Applications De Recherche Scientifique
Plant Biology Application
- Mitosis Inhibition in Plant Cells: A series of N-(1,1-dimethylpropynyl) benzamide compounds, closely related to N-(but-3-yn-1-yl)-3,4-dimethylbenzamide, has been found to inhibit mitosis in plant cells selectively. This effect was demonstrated through characteristic impacts on seedlings of various species, without affecting mitochondrial or chloroplast activities. This suggests a potential application in studying cell division and developing herbicides (Merlin et al., 1987).
Organic Synthesis and Chemistry
- Oxidative Dealkylation of Amides: Research on N-(but-3-enyl)-N-methylbenzamide, closely related to the query compound, provides insights into the microsomal oxidation processes, offering a deeper understanding of N-dealkylation. This research could influence the synthesis strategies for pharmaceuticals and organic compounds by understanding the mechanistic aspects of oxidative dealkylation (Iley & Tolando, 2000).
Material Science
- Electronic Couplings and Intramolecular Communication: Studies involving compounds structurally similar to this compound have revealed strong electronic couplings between ferrocenyl centers, mediated by ethynyl or butadiynyl bridges. This work highlights the potential of such compounds in designing materials with specific electronic properties, useful in electronics and nanotechnology (Xu et al., 2005).
Pharmacology and Toxicology
- Metabolic Studies and Toxicology: The metabolism of compounds related to this compound has been studied for their conversion into N-hydroxymethyl compounds. These studies are crucial for understanding the metabolic pathways and potential toxicity of new synthetic organic compounds, which could have implications for drug development and safety assessments (Ross et al., 1983).
Mécanisme D'action
Target of Action
Similar compounds with a but-3-yn-1-yl group have been used as proteomic cysteine probes . These probes are designed to interact with cysteine residues in proteins, which play crucial roles in protein structure and function.
Mode of Action
N-(but-3-yn-1-yl)-3,4-dimethylbenzamide likely interacts with its targets through covalent bonding. The but-3-yn-1-yl group in the compound can form a covalent bond with the sulfur atom in the cysteine residue of the target protein . This interaction can lead to changes in the protein’s structure and function.
Biochemical Pathways
Given its potential role as a cysteine probe, it may affect pathways involving proteins with critical cysteine residues .
Pharmacokinetics
The presence of the but-3-yn-1-yl group may influence these properties, as this group can enhance the compound’s reactivity and selectivity .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific proteins it targets. By forming a covalent bond with cysteine residues, it could potentially alter protein function, leading to changes in cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s reactivity and stability. Additionally, the presence of other molecules could influence its efficacy by competing for the same target sites .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-but-3-ynyl-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-4-5-8-14-13(15)12-7-6-10(2)11(3)9-12/h1,6-7,9H,5,8H2,2-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKULNPHBJQNOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCC#C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate](/img/no-structure.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2999414.png)


![2-{4-[4-(4-Methylphenyl)-2-pyrimidinyl]phenoxy}acetonitrile](/img/structure/B2999422.png)



![2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2999426.png)
![(E)-4-(Dimethylamino)-N-[2-methyl-2-(1,4,7-trioxaspiro[4.4]nonan-9-yl)propyl]but-2-enamide](/img/structure/B2999427.png)
![2-hydroxy-4-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2999428.png)
